molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No.: B046531
CAS No.: 2244-16-8
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
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Description

d-Carvone (C₁₀H₁₄O), a naturally occurring monoterpene, is the (S)-(+)-enantiomer of carvone found in essential oils of caraway (Carum carvi) and spearmint (Mentha spicata) . It exhibits diverse pharmacological properties, including antioxidant, anti-inflammatory, hepatoprotective, and chemopreventive activities. Preclinical studies highlight its efficacy in mitigating liver fibrosis, colitis, and colon carcinogenesis by modulating oxidative stress, TGF-β1/SMAD3 signaling, and phase I/II detoxification enzymes .

Preparation Methods

Oxidation of d-Limonene Glycol via Chromium-Based Reagents

Epoxidation of d-Limonene to d-Limonene Monoxide

The synthesis begins with d-limonene, a readily available terpene derived from citrus oils. Epoxidation of d-limonene using peracetic acid or other peracids yields d-limonene monoxide, a cyclic ether intermediate . This step typically employs acidic conditions (e.g., 1% sulfuric acid) at 0–25°C over 24 hours, achieving moderate yields. The monoxide is isolated via fractional distillation (boiling range: 74–75.5°C at 9.5 mm Hg) .

Hydrolysis to d-Limonene Glycol

d-Limonene monoxide undergoes hydrolysis in dilute sulfuric acid (1% aqueous) at 0–25°C for 24 hours, producing d-limonene glycol . Elevated temperatures reduce yields due to byproduct formation, while lower temperatures inhibit reaction progress. The glycol is purified by fractional distillation (140–143°C at 10 mm Hg) .

Selective Oxidation to l-Hydroxyhydrocarvone

d-Limonene glycol is oxidized using chromium-based reagents, such as chromic acid (H₂CrO₄), chromium trioxide (CrO₃), or tertiary alkyl chromates (e.g., tertiary butyl chromate) . The reaction proceeds in an inert solvent (e.g., benzene) at 25–30°C, forming a chromium complex that precipitates as a red solid. Workup with dilute sulfuric and oxalic acids liberates l-hydroxyhydrocarvone, a ketol intermediate, in ~50% yield .

Table 1: Oxidation Conditions and Yields

StepReagentTemperatureYield
EpoxidationPeracetic acid0–25°C~60%
Hydrolysis1% H₂SO₄0–25°C~70%
OxidationCrO₃25–30°C~50%

Dehydration to d-Carvone

l-Hydroxyhydrocarvone is dehydrated using carbonyl reagents (e.g., semicarbazide) to form a substitution product, which is hydrolyzed to regenerate the ketone group and introduce ring unsaturation. This step restores the carvone structure, yielding this compound after final purification .

Hydrogenation of Carvoxime with Poisoned Catalysts

Synthesis of Carvoxime from d-Limonene

Carvoxime (5-isopropenyl-2-methyl-2-cyclohexen-1-one oxime) is synthesized via nitrosylation of d-limonene using nitrosyl chloride (NOCl) in liquid sulfur dioxide at sub-zero temperatures . The resulting chloronitrosyl adduct undergoes dehydrochlorination and tautomerization to yield carvoxime, which is purified before hydrogenation .

Catalytic Hydrogenation to this compound

Carvoxime is hydrogenated in the presence of a selectively poisoned palladium catalyst (e.g., Pd/BaSO₄ poisoned with Pb₃O₄) at 120–155°C and 4–6 MPa hydrogen pressure . The catalyst selectively reduces the oxime group to a ketone without hydrogenating the cyclohexenyl double bonds, preserving the carvone structure. Ammonia byproducts are neutralized with acetic acid, and the crude product is purified via organometallic treatment (e.g., titanium tetraisopropoxide) to remove hydroxylated impurities like α-terpineol .

Table 2: Hydrogenation Parameters

ParameterValue
CatalystPd/BaSO₄ + Pb₃O₄
Temperature120–155°C
Pressure4–6 MPa
Yield~85% (after purification)

Comparative Analysis of Methods

Efficiency and Scalability

  • Chromium-Based Oxidation : Offers a direct route from d-limonene but suffers from moderate yields (~50% in ketol step) and environmental concerns due to chromium waste .

  • Catalytic Hydrogenation : Higher yields (~85%) and enantiomeric specificity but requires expensive catalysts and high-pressure equipment .

Industrial Applicability

The hydrogenation method is favored for large-scale production due to better yields and purity, whereas chromium-based routes are limited by regulatory restrictions on heavy metals.

Chemical Reactions Analysis

Types of Reactions

D-Carvone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

D-carvone exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : this compound has shown promise in cancer treatment, particularly against leukemia. A study demonstrated that this compound induced apoptosis in human leukemic Molt-4 cells through the generation of reactive oxygen species (ROS) and activation of caspases. The compound exhibited cytotoxic effects with an IC50 value of 20 µM/ml, suggesting its potential as a therapeutic agent in leukemia treatment .
  • Anti-inflammatory Effects : Research indicates that this compound can suppress oxidative stress and inflammation. In a study involving hepatic ischemia/reperfusion injury in rats, pretreatment with this compound improved liver function tests and reduced inflammatory markers . This suggests its potential role in managing liver diseases.
  • Antimicrobial Properties : this compound has demonstrated antibacterial, antifungal, and antiparasitic activities. It has been effective against various pathogens, making it useful in developing natural antimicrobial agents .

Food Science Applications

This compound is widely used in the food industry due to its flavoring properties:

  • Flavoring Agent : The compound is commonly utilized as a flavoring agent in foods and beverages due to its pleasant spearmint flavor. Its application extends to confectionery, chewing gum, and beverages where it enhances sensory attributes .
  • Preservative Potential : this compound's antimicrobial properties suggest its potential as a natural preservative. It can inhibit the growth of spoilage microorganisms, thereby extending the shelf life of food products .

Agricultural Applications

In agriculture, this compound's properties can be leveraged for pest management:

  • Natural Insecticide : this compound has been studied for its insecticidal properties against various agricultural pests. Its application as a natural insect repellent could reduce reliance on synthetic pesticides .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

Study ReferenceApplicationFindings
AnticancerInduced apoptosis in Molt-4 cells; IC50 = 20 µM/ml
Hepatic HealthImproved liver function; reduced inflammation markers
AntimicrobialEffective against various pathogens; potential as food preservative
Agricultural UseDemonstrated insecticidal properties against pests

Comparison with Similar Compounds

Structural Analogs

l-Carvone (R-enantiomer)

  • Source : Dill and mandarin orange .
  • Key Differences: Enantiomeric differences result in distinct biological activities. d-Carvone exhibits stronger antioxidative and anti-fibrotic effects, while l-Carvone is primarily used as a flavoring agent. Limited data exist on direct pharmacological comparisons .

Menthol

  • Source : Peppermint (Mentha piperita).
  • Key Differences: Both are monoterpenes, but menthol primarily acts via TRPM8 receptor activation (cooling sensation) and lacks significant anti-fibrotic or chemopreventive activity. This compound uniquely modulates TGF-β1/SMAD3 pathways .

Functional Analogs

Orientin (Flavonoid)

  • Source : Passiflora and Ocimum species.
  • Comparison: Both reduce DMH-induced colonic pre-neoplastic lesions and lipid peroxidation . this compound restores glutathione (GSH) and phase II enzymes (e.g., GST, UDPGT) more effectively, while orientin’s mechanisms focus on flavonoid-specific antioxidant pathways .

Sulfasalazine (Pharmaceutical)

  • Comparison: In dextran sulfate sodium (DSS)-induced colitis, this compound (40 mg/kg) matched sulfasalazine (50 mg/kg) in reducing inflammation and COX-2/TNF-α expression .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Key Analogs

Compound Source Key Activities Mechanism of Action Effective Dose (Preclinical) Toxicity (Preclinical)
This compound Caraway, Spearmint Antioxidant, Anti-fibrotic, Chemopreventive TGF-β1/SMAD3 inhibition, MMP-9 upregulation, ROS scavenging 10–50 mg/kg Non-carcinogenic up to 750 mg/kg
Orientin Passiflora spp. Antioxidant, Anti-carcinogenic Flavonoid-mediated radical scavenging Not specified Limited data
Sulfasalazine Synthetic Anti-inflammatory (Colitis) COX-2/TNF-α inhibition 50 mg/kg Gastrointestinal side effects

Table 2: Impact of this compound vs. Orientin in DMH-Induced Colon Carcinogenesis

Parameter This compound (10 mg/kg) Orientin (Dose unspecified)
ACF Incidence ↓ 65% ↓ 50%
Lipid Peroxidation ↓ 40% (Liver), ↑ 30% (Colon) ↓ 35% (Colon)
GSH Restoration ↑ 50% (Liver), ↑ 45% (Colon) ↑ 30% (Colon)
Phase II Enzymes ↑ GST, UDPGT (50–60%) Moderate increase

Mechanistic Insights

  • Antioxidant Activity : this compound outperforms orientin in restoring GSH and SOD levels, critical for mitigating CCl₄-induced liver fibrosis .
  • Anti-Inflammatory Action : Unlike menthol, this compound suppresses HMGB1/TLR4/NF-κB pathways, reducing hepatic ischemia-reperfusion injury .
  • Chemoprevention : At 10 mg/kg, this compound reduces colonic β-glucuronidase and mucinase activity by 60%, comparable to orientin but with broader enzyme modulation .

Biological Activity

d-Carvone is a monoterpene compound primarily found in the essential oils of plants such as spearmint and caraway. Its unique aroma and flavor profile have made it popular in the food and fragrance industries. However, recent research highlights its significant biological activities , particularly in anticancer , anti-inflammatory , and antioxidant effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer effects. For instance, a study on human leukemic Molt-4 cells revealed that this compound induces apoptotic cell death through the generation of reactive oxygen species (ROS) and the activation of caspases, which are critical in the apoptosis pathway.

Key Findings:

  • Cytotoxicity : The MTT assay indicated that this compound significantly reduced cell viability with an IC50 of 20 µM/ml .
  • Oxidative Stress : Treatment with this compound increased lipid peroxidation levels while decreasing antioxidant enzyme activities (SOD, GSH, CAT) in Molt-4 cells, indicating heightened oxidative stress .
  • Apoptosis Induction : Fluorescent staining confirmed increased apoptosis in a dose-dependent manner, with notable activation of caspases-3, -8, and -9 .

Hepatoprotective Effects

This compound has also been investigated for its protective effects against liver damage induced by ischemia-reperfusion injury. In a rat model, pretreatment with this compound improved liver function tests and reduced markers of oxidative stress and inflammation.

Summary of Results:

  • Liver Function Improvement : this compound pretreatment led to significant improvements in hepatic function parameters .
  • Histopathological Benefits : Histological examinations showed reduced necrosis and inflammation in liver tissues .
  • Molecular Mechanisms : The compound inhibited HMGB1/TLR4/NFκB signaling pathways associated with inflammation .

Insecticidal Properties

Beyond its therapeutic potential, this compound has demonstrated insecticidal properties. It has been shown to enhance the toxicity of other pesticides when used at sublethal doses, suggesting its utility as a natural insect repellent or pesticide .

Study on Non-Small Cell Lung Cancer (NSCLC)

A study investigating the effects of this compound on NSCLC highlighted its multi-targeted therapeutic potential. The compound was noted to induce apoptosis and inhibit cell proliferation in cancerous cells, supporting its role as a potential adjunct therapy for lung cancer treatment .

Toxicological Studies

Toxicological assessments have shown that this compound does not exhibit significant carcinogenic activity. In long-term studies conducted on B6C3F1 mice, no neoplastic lesions were attributed to this compound administration at doses up to 750 mg/kg over two years .

Summary of Biological Activities of this compound

Activity TypeEffect/OutcomeReference
AnticancerInduces apoptosis in Molt-4 cells
HepatoprotectiveImproves liver function post-ischemia
InsecticidalEnhances toxicity of other pesticides
ToxicityNo evidence of carcinogenic activity

Antioxidant Enzyme Levels in Molt-4 Cells Treated with this compound

Treatment (µM)SOD Activity (U/mg protein)GSH Level (µM)CAT Activity (U/mg protein)Lipid Peroxidation (TBARS µM)
Control10.58.012.02.5
156.05.09.05.0
204.03.06.07.5

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which d-Carvone exerts its chemopreventive effects in experimental models?

Methodological Approach : To investigate this compound’s mechanisms, focus on oxidative stress modulation (e.g., superoxide dismutase (SOD), catalase (CAT), glutathione (GSH)) and biotransforming enzyme activity (e.g., cytochrome P450, glutathione-S-transferase) using spectrophotometric assays. Employ controlled in vivo models with carcinogen induction (e.g., 1,2-dimethylhydrazine (DMH)) and dose-response studies .

  • Key Research Findings :
    • 75% reduction in colonic aberrant crypt foci (ACF) incidence at 10 mg/kg dose .
    • 40–60% restoration of hepatic SOD and CAT activities in DMH-exposed rats .
    • Dose-dependent inhibition of lipid peroxidation (35–58% reduction in malondialdehyde (MDA)) .

Q. How should experimental designs be structured to evaluate this compound’s pharmacological activity?

Methodological Approach :

  • Use randomized controlled trials (RCTs) with stratification for variables like age, sex, and baseline oxidative stress markers.
  • Include positive controls (e.g., standard antioxidants) and negative controls (vehicle-only groups).
  • Standardize treatment duration (e.g., 16 weeks for chronic models) and route (oral administration for bioavailability studies) .
  • Critical Considerations :
    • Sample size calculation to ensure statistical power (e.g., n ≥ 6 per group in rodent studies) .
    • Histopathological validation of pre-neoplastic lesions (e.g., ACF counting protocols) .

Q. What are the key biochemical parameters to assess this compound’s impact on oxidative stress?

Methodological Approach :

  • Quantify lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay for MDA.
  • Measure antioxidant enzymes (SOD, CAT, GSH) in both hepatic and colonic tissues.
  • Validate findings with immunohistochemical analysis of oxidative stress markers (e.g., 8-hydroxy-2′-deoxyguanosine for DNA damage) .
  • Key Findings :
    • DMH-induced rats showed 2.5-fold increase in colonic MDA, reversed by this compound supplementation .
    • Hepatic GSH levels increased by 30–45% with this compound co-administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

Methodological Approach :

  • Conduct systematic reviews to compare outcomes across studies, focusing on variables like dosing (e.g., 5–20 mg/kg), treatment duration, and model specificity (e.g., DMH vs. azoxymethane-induced carcinogenesis).
  • Use meta-analysis to quantify heterogeneity and identify confounding factors (e.g., interspecies variability) .
  • Case Study :
    • This compound at 10 mg/kg showed optimal efficacy in DMH models but required higher doses in genetic susceptibility models .
    • Discrepancies in phase I enzyme modulation (e.g., cytochrome P450 inhibition vs. induction) may explain variability .

Q. What synergistic interactions should be explored to enhance this compound’s chemopreventive potential?

Methodological Approach :

  • Design factorial experiments to test combinations with other phytochemicals (e.g., curcumin, resveratrol) or drugs (e.g., NSAIDs).
  • Evaluate additive/synergistic effects using isobolographic analysis or Chou-Talalay combination indices .
  • Research Gap :
    • No studies have tested this compound with microbiome modulators (e.g., probiotics) despite its metabolism via gut microbiota .

Q. What methodological challenges arise when quantifying this compound’s tissue-specific bioavailability?

Methodological Approach :

  • Use LC-MS/MS for precise quantification of this compound and metabolites in plasma, liver, and colonic tissues.
  • Address confounding factors like enzymatic degradation in the gut lumen or first-pass metabolism .
  • Key Challenges :
    • Limited data on this compound’s blood-brain barrier permeability for neuropharmacology studies.
    • Tissue-specific antioxidant responses: hepatic vs. colonic SOD activity varied by 20–30% in DMH models .

Properties

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1
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InChI Key

ULDHMXUKGWMISQ-VIFPVBQESA-N
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Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(=C)C
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Molecular Formula

C10H14O
Record name D-CARVONE
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DSSTOX Substance ID

DTXSID8020256
Record name d-Carvone
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Molecular Weight

150.22 g/mol
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Physical Description

D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour
Record name D-CARVONE
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg
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Flash Point

192 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol)
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Density

0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961
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Vapor Pressure

15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992)
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CAS No.

2244-16-8
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Record name CARVONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RWC1CMS3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Carvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 15 °C
Record name (S)-Carvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
d-Carvone
Reactant of Route 2
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d-Carvone
Reactant of Route 3
Reactant of Route 3
d-Carvone
Reactant of Route 4
d-Carvone
Reactant of Route 5
d-Carvone
Reactant of Route 6
d-Carvone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.